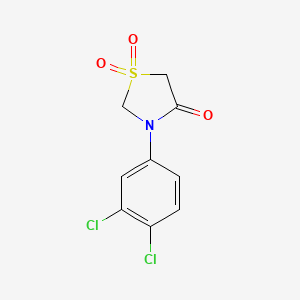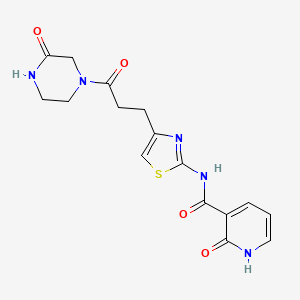
3-(3,4-Dichlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(3,4-Dichlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione is a chemical entity that belongs to the class of thiazolanes, which are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a five-membered ring. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to 3-(3,4-Dichlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione.
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves multi-step reactions with various reagents and conditions. For instance, the synthesis of 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole was achieved through a series of reactions characterized by spectroscopic techniques and confirmed by X-ray crystal structure analysis . Similarly, the synthesis of 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine and its derivatives was described through a three-step pathway, with characterization performed using NMR, FT-IR, and mass spectral analysis . These methods could potentially be adapted for the synthesis of 3-(3,4-Dichlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using single-crystal X-ray diffraction, which provides detailed information on the crystal system, space group, and cell parameters . For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was reported to crystallize in the orthorhombic space group with specific unit cell parameters . These structural analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which influences its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The chemical reactivity of heterocyclic compounds is often studied through spectroscopic techniques and theoretical calculations. The frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are analyzed to predict the molecule's ability to participate in chemical reactions . Additionally, Molecular Electrostatic Potential (MEP) maps can reveal sites for electrophilic and nucleophilic attacks . These analyses provide insights into the types of chemical reactions that 3-(3,4-Dichlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are closely related to their molecular structure. The vibrational frequencies obtained from spectroscopic data, such as FT-IR, and the theoretical calculations using density functional theory (DFT) methods, provide information on the stability and electronic properties of the molecule . The presence of intermolecular hydrogen bonding, as well as other non-covalent interactions like C-H···π and π···π stacking interactions, can significantly influence the compound's physical properties, such as solubility and melting point . These properties are essential for understanding the behavior of the compound in different environments and potential applications.
Aplicaciones Científicas De Investigación
Ring Transformation and Molecular Structure
- A study by Spinelli et al. (1992) discusses a ring transformation process that yields compounds with a new condensed ring system, providing insights into molecular structures and their physical properties (Spinelli et al., 1992).
Heterocyclic Compound Synthesis
- The reaction of specific compounds to produce heterocycles like pyrimidine and thiazole derivatives is detailed by Shibuya (1984). These reactions result in the synthesis of a variety of heterocyclic compounds (Shibuya, 1984).
Synthesis and Biological Activity
- A paper by Chidananda et al. (2014) discusses the synthesis of derivatives incorporating 3,4-dichlorophenyl and their cytotoxicity and antimicrobial activities. This highlights the compound's potential in medicinal chemistry (Chidananda et al., 2014).
Reactivity and Compound Elucidation
- Andreani et al. (1997) investigate the reactivity of a related compound and provide insights into the nature of the reaction product through spectroscopic and crystal structure analysis (Andreani et al., 1997).
Synthesis of Urea Derivatives
- Research by Ling et al. (2008) describes the synthesis of novel urea derivatives by reacting specific thiazoles with isocyanatobenzene, which further demonstrates potential antitumor activities (Ling et al., 2008).
Molecular Docking Studies
- Shanmugapriya et al. (2022) conducted a comprehensive investigation on the molecular structure and electronic properties of derivatives containing thiazole, providing insights into their potential interactions with cancer proteins (Shanmugapriya et al., 2022).
Characterization of Thiourea Derivatives
- Yusof et al. (2010) synthesized and characterized new thiourea derivatives, exploring their structural aspects through spectroscopic techniques (Yusof et al., 2010).
Mecanismo De Acción
Target of Action
The primary targets of a compound are usually proteins such as enzymes, receptors, or ion channels that the compound interacts with to exert its effects. For example, many chlorinated phenyl compounds interact with enzymes involved in various metabolic pathways .
Mode of Action
The compound’s interaction with its targets can lead to changes in the target’s function, which can either enhance or inhibit the target’s activity. For instance, some compounds can inhibit the electron transport chain reaction in photosynthesis .
Biochemical Pathways
The compound can affect various biochemical pathways depending on its targets. For example, compounds that inhibit photosynthesis can affect the Calvin-Benson-Bassham (CBB) cycle and other related pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound determine its bioavailability. Some compounds are primarily metabolized in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action depend on its mode of action and the biochemical pathways it affects. For example, inhibition of photosynthesis can reduce the ability of plants to convert light energy into chemical energy .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the activity of some compounds can be affected by the presence of other xenobiotic compounds .
Propiedades
IUPAC Name |
3-(3,4-dichlorophenyl)-1,1-dioxo-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO3S/c10-7-2-1-6(3-8(7)11)12-5-16(14,15)4-9(12)13/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQVTPQGVDXNLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CS1(=O)=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2525279.png)

![2-Methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2525283.png)
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2525285.png)
![(E)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2525286.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(4-phenylbutan-2-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2525287.png)
![2-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}-N-methylbenzenecarboxamide](/img/structure/B2525288.png)
![3-(4-fluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2525289.png)
![7-(benzylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2525290.png)
![N-(4-chlorophenyl)-N'-(1-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyanovinyl)urea](/img/structure/B2525294.png)


![3-{4-[Methyl(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2525301.png)
